Cas no 1807285-79-5 (6-Cyano-2-ethyl-3-iodophenylacetic acid)

6-Cyano-2-ethyl-3-iodophenylacetic acid 化学的及び物理的性質
名前と識別子
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- 6-Cyano-2-ethyl-3-iodophenylacetic acid
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- インチ: 1S/C11H10INO2/c1-2-8-9(5-11(14)15)7(6-13)3-4-10(8)12/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: IPOKSMBMBSZPDV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C#N)C(CC(=O)O)=C1CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.1
6-Cyano-2-ethyl-3-iodophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002079-1g |
6-Cyano-2-ethyl-3-iodophenylacetic acid |
1807285-79-5 | 97% | 1g |
$1534.70 | 2023-09-03 |
6-Cyano-2-ethyl-3-iodophenylacetic acid 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
6-Cyano-2-ethyl-3-iodophenylacetic acidに関する追加情報
6-Cyano-2-ethyl-3-iodophenylacetic Acid (CAS No. 1807285-79-5): A Comprehensive Overview
6-Cyano-2-ethyl-3-iodophenylacetic acid (CAS No. 1807285-79-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure featuring a cyano group, an ethyl substituent, and an iodine atom, serves as a critical intermediate in the synthesis of various bioactive molecules. Its versatility and potential applications make it a subject of interest for researchers and industry professionals alike.
The molecular formula of 6-Cyano-2-ethyl-3-iodophenylacetic acid is C11H10INO2, with a molecular weight of approximately 315.11 g/mol. The presence of the iodine atom in its structure makes it particularly valuable for applications in medicinal chemistry, where halogenated compounds often exhibit enhanced biological activity. The cyano group further contributes to its reactivity, enabling it to participate in a variety of chemical transformations.
One of the most notable applications of 6-Cyano-2-ethyl-3-iodophenylacetic acid is its role as a building block in the synthesis of small molecule inhibitors and pharmaceutical intermediates. Researchers have explored its potential in the development of compounds targeting specific enzymes or receptors, particularly in the fields of oncology and inflammation. The compound's ability to act as a precursor for more complex molecules has made it a valuable asset in drug discovery programs.
In recent years, the demand for halogenated phenylacetic acid derivatives like 6-Cyano-2-ethyl-3-iodophenylacetic acid has increased due to their utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of diverse organic compounds. The compound's iodine substituent makes it an excellent candidate for such transformations, offering high reactivity and selectivity.
From a market perspective, 6-Cyano-2-ethyl-3-iodophenylacetic acid is primarily supplied by specialized chemical manufacturers and suppliers catering to the pharmaceutical and research sectors. Its niche application ensures that it remains a high-value product, with pricing influenced by factors such as purity, availability, and demand from research institutions. As the pharmaceutical industry continues to explore novel drug candidates, the relevance of this compound is expected to grow.
The synthesis of 6-Cyano-2-ethyl-3-iodophenylacetic acid typically involves multi-step organic reactions, starting from readily available precursors. Key steps often include the introduction of the cyano group and the iodine atom at specific positions on the phenyl ring, followed by functional group transformations to yield the final product. Researchers have optimized these processes to achieve high yields and purity, ensuring the compound meets the stringent requirements of pharmaceutical applications.
In addition to its pharmaceutical uses, 6-Cyano-2-ethyl-3-iodophenylacetic acid has also found applications in material science. Its unique structure allows it to be incorporated into polymers and other advanced materials, where it can impart specific properties such as enhanced stability or reactivity. This versatility underscores the compound's importance across multiple scientific disciplines.
For researchers working with 6-Cyano-2-ethyl-3-iodophenylacetic acid, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry environment, protected from light and moisture, to prevent degradation. Safety data sheets (SDS) provided by suppliers offer detailed guidelines on handling, ensuring compliance with laboratory safety standards.
The future of 6-Cyano-2-ethyl-3-iodophenylacetic acid looks promising, with ongoing research exploring new applications and synthetic routes. As the scientific community continues to uncover its potential, this compound is likely to remain a key player in the development of innovative pharmaceuticals and materials. Its combination of reactivity, versatility, and unique structural features makes it a valuable tool for chemists and researchers worldwide.
In conclusion, 6-Cyano-2-ethyl-3-iodophenylacetic acid (CAS No. 1807285-79-5) is a multifaceted compound with significant applications in pharmaceuticals, chemical synthesis, and material science. Its distinctive molecular architecture and reactivity profile make it a sought-after intermediate for researchers aiming to develop novel solutions to complex scientific challenges. As interest in halogenated and cyano-substituted compounds grows, the importance of this compound is set to rise, solidifying its place in the toolkit of modern chemistry.
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